molecular formula C21H23NO5 B368462 1-(3,4-dimethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 879045-88-2

1-(3,4-dimethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B368462
CAS RN: 879045-88-2
M. Wt: 369.4g/mol
InChI Key: XSWCLMHAPITKIX-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Conversion Studies

  • An electrochemical conversion study of a similar compound, 5,6-dimethoxy-1-(3,4-dimethoxybenzyl)indoline, to 6-hydroxy-5-methoxy-1-(3,4-dimethoxybenzyl)indole was conducted, providing insights into electro-oxidative coupling reactions of indoles and oxindoles (Sainsbury & Wyatt, 1979).

Antioxidant Properties

  • Research into 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol revealed significant antioxidant abilities, suggesting potential utility in chemical and pharmaceutical applications (Hussain, 2016).

Solid-State Characterisation

  • Studies on 4-substituted methylidene oxindoles, closely related to the compound of interest, were conducted to understand their crystal structures and interactions, which is vital for pharmacological development (Tizzard et al., 2013).

Synthesis and Chemical Studies

  • Various synthesis methods of related compounds, like 4,5-Dimethoxy-3-(4'-methoxyphenyl)phthalide, have been explored, which can inform the synthesis process of the compound (Gore & Narasimhan, 1988).
  • Research on the synthesis and antimicrobial activity of new indole derivatives, which share a structural similarity, provides a basis for exploring similar biological activities in the compound of interest (Nataraj et al., 2010).

Application in Protecting Groups

  • The 3,4-dimethoxybenzyl moiety has been used as a novel N-protecting group in chemical syntheses, which could be relevant for the manipulation and stability of the compound (Grunder-Klotz & Ehrhardt, 1991).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13-6-5-7-16-19(13)22(20(24)21(16,25)11-14(2)23)12-15-8-9-17(26-3)18(10-15)27-4/h5-10,25H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWCLMHAPITKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC(=C(C=C3)OC)OC)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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